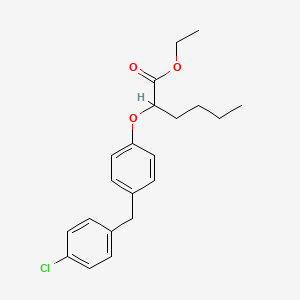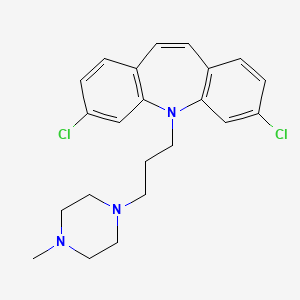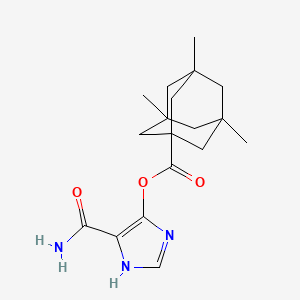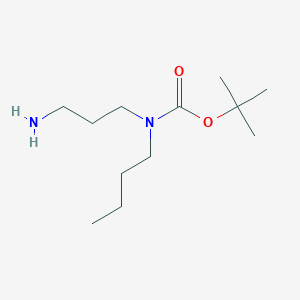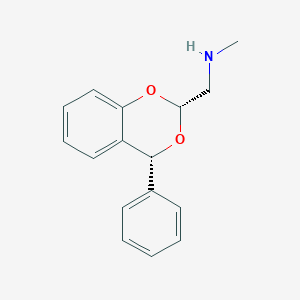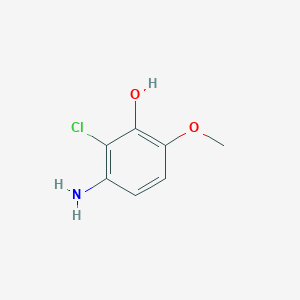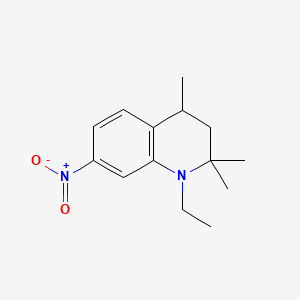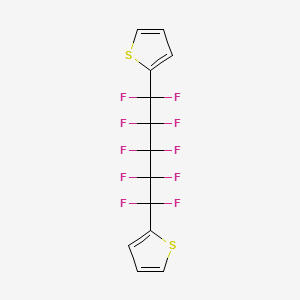
Thiophene, 2,2'-(decafluoropentamethylene)di-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 2,2’-(decafluoropentamethylene)di- is a specialized compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The unique structure of thiophene derivatives, including the incorporation of fluorinated chains, imparts distinct chemical and physical properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are common methods . These reactions typically involve the condensation of sulfur with carbonyl compounds under specific conditions. For the synthesis of Thiophene, 2,2’-(decafluoropentamethylene)di-, fluorinated intermediates are used to introduce the decafluoropentamethylene group.
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used to introduce various substituents onto the thiophene ring . The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact.
化学反応の分析
Types of Reactions
Thiophene, 2,2’-(decafluoropentamethylene)di- undergoes various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where substituents are introduced onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) facilitate electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiophenes, sulfoxides, and sulfones, which have applications in pharmaceuticals and materials science .
科学的研究の応用
Thiophene, 2,2’-(decafluoropentamethylene)di- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
作用機序
The mechanism of action of thiophene derivatives involves interactions with various molecular targets. For instance, thiophene-based compounds can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects . The fluorinated chains in Thiophene, 2,2’-(decafluoropentamethylene)di- enhance its lipophilicity, improving its interaction with lipid membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
Thiophene: The parent compound with a simple sulfur-containing ring.
Bithiophene: Contains two thiophene rings connected by a single bond.
Thieno[3,2-b]thiophene: A fused thiophene system with enhanced electronic properties.
Uniqueness
Thiophene, 2,2’-(decafluoropentamethylene)di- is unique due to the presence of the decafluoropentamethylene group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidative degradation.
特性
CAS番号 |
24014-44-6 |
|---|---|
分子式 |
C13H6F10S2 |
分子量 |
416.3 g/mol |
IUPAC名 |
2-(1,1,2,2,3,3,4,4,5,5-decafluoro-5-thiophen-2-ylpentyl)thiophene |
InChI |
InChI=1S/C13H6F10S2/c14-9(15,7-3-1-5-24-7)11(18,19)13(22,23)12(20,21)10(16,17)8-4-2-6-25-8/h1-6H |
InChIキー |
NHUXUDLCUFGMIW-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C(C(C(C(C(C2=CC=CS2)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid](/img/structure/B13802959.png)
![2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B13802967.png)
![4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-3-amine](/img/structure/B13802972.png)

